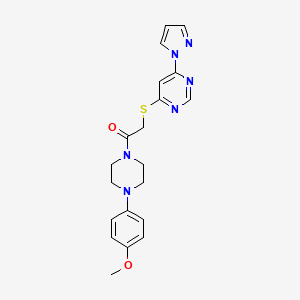

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

Description

This compound features a pyrimidine core substituted at the 6-position with a 1H-pyrazole ring via a thioether linkage (-S-). The synthesis of analogous compounds involves nucleophilic substitution reactions between bromo-ethanone intermediates and heterocyclic thiols under basic conditions (e.g., triethylamine in ethanol) . Such derivatives are often explored for antiproliferative or kinase inhibitory activities due to their structural resemblance to purine analogs .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2S/c1-28-17-5-3-16(4-6-17)24-9-11-25(12-10-24)20(27)14-29-19-13-18(21-15-22-19)26-8-2-7-23-26/h2-8,13,15H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWPBUVEAOUDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.47 g/mol. The structure features a pyrimidine ring , a pyrazole moiety , and a piperazine ring , which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives with similar structures have been shown to inhibit enzymes such as PARP1, which is involved in DNA repair mechanisms and cancer progression .

- Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways and exhibit anxiolytic or antidepressant effects.

- Antimicrobial Activity : Compounds with similar thioether linkages have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against various pathogens .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy .

Anti-Tubercular Activity

In a study focusing on anti-tubercular agents, several derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with similar structural features showed IC90 values ranging from 3.73 to 40.32 μM, suggesting potential for further development in treating tuberculosis .

Data Table: Summary of Biological Activities

| Compound Name | Structure | Biological Activity | IC50/IC90 Values |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | IC50: 18 μM (breast cancer), IC90: 40.32 μM (tuberculosis) |

| Similar Thioether Derivative | Structure | Antimicrobial | - |

| Piperazine Derivative | Structure | Enzyme Inhibitor (PARP1) | - |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Core Heterocycles: The target compound’s pyrimidine-thioether scaffold is distinct from pyridazinone () or pyrazolo-pyrimidine () cores in analogs. These differences influence electronic properties and binding affinities.

- Substituent Effects : The 4-methoxyphenyl group on the piperazine (target) contrasts with fluorophenyl () or trifluoromethylphenyl () moieties, altering steric and electronic profiles. Methoxy groups may enhance solubility, while fluorinated groups improve metabolic stability .

Critical Reaction Parameters:

- Base: Triethylamine is commonly used to deprotonate thiols, facilitating nucleophilic attack on the bromo-ethanone intermediate .

- Solvent: Ethanol or dioxane is preferred for solubility and reaction homogeneity .

- Temperature : Reactions typically proceed at room temperature or mild reflux (40–60°C) to avoid decomposition of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.